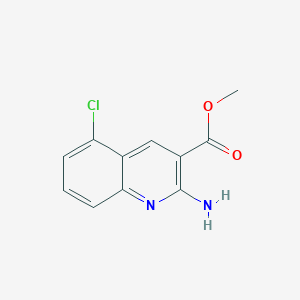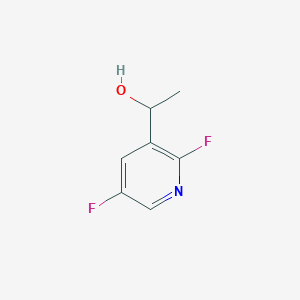
1-(2,5-Difluoropyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluoropyridin-3-yl)ethanol is a chemical compound characterized by a pyridine ring substituted with fluorine atoms at the 2 and 5 positions and an ethanolic hydroxyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Difluoropyridin-3-yl)ethanol can be synthesized through several methods, including:
Halogenation and Reduction: Starting with 2,5-difluoropyridine, halogenation at the 3 position followed by reduction can yield the desired compound.
Grignard Reaction: Reacting 2,5-difluoropyridine with ethyl magnesium bromide followed by hydrolysis can produce this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,5-Difluoropyridin-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2,5-difluoropyridin-3-yl)ethanone.
Reduction: The compound can be reduced to form 1-(2,5-difluoropyridin-3-yl)ethanamine.
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, pyridinium chlorochromate (PCC)
Reduction: Lithium aluminium hydride (LiAlH4), catalytic hydrogenation
Substitution: Various nucleophiles under different conditions
Major Products Formed:
Oxidation: 1-(2,5-difluoropyridin-3-yl)ethanone
Reduction: 1-(2,5-difluoropyridin-3-yl)ethanamine
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
1-(2,5-Difluoropyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,5-Difluoropyridin-3-yl)ethanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
2,5-Difluoropyridine
1-(2,5-Difluoropyridin-3-yl)ethanone
1-(2,5-Difluoropyridin-3-yl)ethanamine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
1505516-31-3 |
|---|---|
Molecular Formula |
C7H7F2NO |
Molecular Weight |
159.13 g/mol |
IUPAC Name |
1-(2,5-difluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7F2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3 |
InChI Key |
VSHXUPVCLGZGOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CC(=C1)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


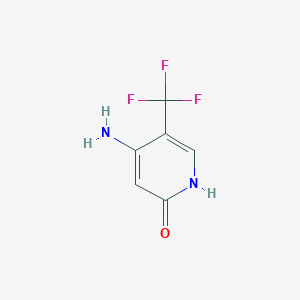
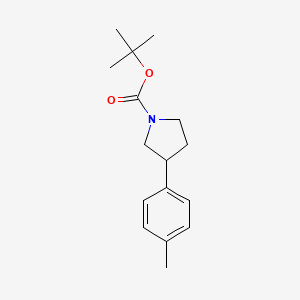
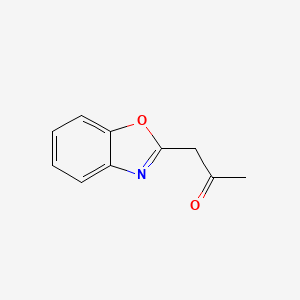
![7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene](/img/structure/B15332596.png)
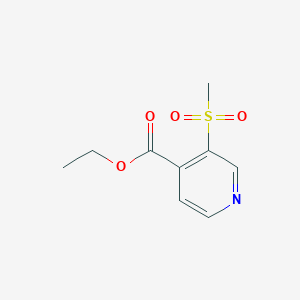

![7-(Bromomethyl)benzo[d]oxazole](/img/structure/B15332622.png)

![6-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B15332629.png)
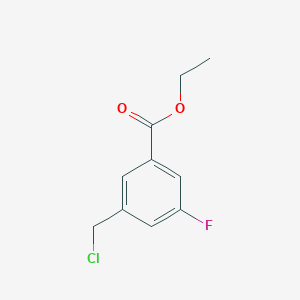
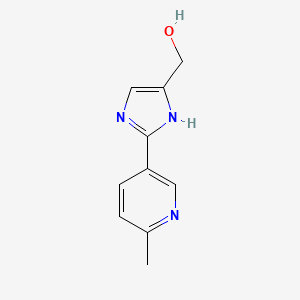
![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15332660.png)
![3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B15332663.png)
